N'-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3/c1-14-17(21)3-2-4-18(14)23-20(26)19(25)22-13-15-5-9-24(10-6-15)16-7-11-27-12-8-16/h2-4,15-16H,5-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUANGHDHYTLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the reaction of appropriate amines with cyclic ketones under reductive amination conditions.
Introduction of the oxane ring: This step may involve the use of oxirane derivatives in a nucleophilic substitution reaction.
Attachment of the chloro-substituted phenyl ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate halogenated precursors.
Final assembly: The final step involves the formation of the ethanediamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the chloro-substituted phenyl ring, potentially leading to dechlorination.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Dechlorinated derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and pharmacological implications compared to analogues:
Key Structural and Pharmacological Differences
Piperidine Substitution Patterns
- Target Compound: The 1-(oxan-4-yl) substitution introduces a polar tetrahydropyran ring, likely enhancing solubility compared to lipophilic phenethyl groups in fentanyl analogues (e.g., Despropionyl fentanyl ). This modification may reduce opioid receptor affinity, shifting activity toward non-opioid CNS targets.
- However, their 2-phenylethyl substituents align with opioid pharmacophores, unlike the target compound’s oxan-4-yl group .
Functional Group Impact
- Ethanediamide vs.
- Halogenation and Lipophilicity : The 3-chloro-2-methylphenyl group balances lipophilicity and steric bulk, contrasting with the electron-withdrawing trifluoromethoxy group in ’s analogue, which may alter metabolic degradation pathways .
Pharmacokinetic and Metabolic Considerations
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogues:
- Receptor Targeting: The absence of a phenethyl group (common in opioids) suggests non-opioid targets, such as sigma or serotonin receptors, which are modulated by piperidine-containing compounds .
- Solubility and Bioavailability : The oxan-4-yl group likely improves aqueous solubility compared to purely aromatic substituents, as seen in polycyclic ether-containing drugs .
- Synthetic Feasibility : Similar piperidine-ethanediamide compounds (e.g., ) are synthesized via reductive amination and acyl chloride coupling, suggesting scalable routes for the target compound .
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine moiety, which is commonly associated with various biological activities. The presence of the chloro and methyl groups on the phenyl ring contributes to its chemical reactivity and interaction with biological targets.
Structural Formula
The IUPAC name can be broken down as follows:
- Chloro Group : 3-chloro-2-methylphenyl
- Piperidine Derivative : 1-(oxan-4-yl)piperidin-4-yl
- Ethanediamide Backbone : N,N'-diethylamide structure
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that some derivatives exhibited better cytotoxicity than established chemotherapeutics like bleomycin, demonstrating their potential as anticancer agents .
Neuroprotective Effects
Piperidine-containing compounds have also been investigated for their neuroprotective properties. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment.
The inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive function in neurodegenerative diseases. The structural modifications in this compound could optimize its interaction with these enzymes .
Anti-inflammatory Properties
In addition to anticancer and neuroprotective effects, compounds with similar structures have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation, such as NF-kB signaling .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High (apoptosis induction) | |
| Neuroprotective | Moderate (AChE inhibition) | |
| Anti-inflammatory | Moderate (NF-kB modulation) |
In Silico Studies
Recent computational studies have predicted the bioactivity of various piperidine derivatives. These studies utilize molecular docking techniques to evaluate binding affinities to target proteins relevant in cancer and neurodegenerative diseases.
Findings from In Silico Predictions
The predictions suggest that modifications to the piperidine ring can enhance binding affinity and selectivity for specific biological targets, indicating a promising avenue for drug development .
Q & A
How can researchers optimize the multi-step synthesis of N'-(3-chloro-2-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide to improve yield and purity?
Level : Basic
Methodological Answer :
Optimization involves:
- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during intermediate steps, as seen in piperidine-based syntheses .
- Catalyst Selection : Employ sodium triacetoxyborohydride for reductive amination steps to enhance stereochemical control .
- Solvent Optimization : Dichloromethane or DMF improves solubility of intermediates, while acetone with potassium carbonate facilitates nucleophilic substitutions .
- Purification : Column chromatography (silica gel) or recrystallization from methanol/diethyl ether mixtures ensures high purity (>95%) .
Which spectroscopic techniques are most effective for confirming the structure of this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, oxane methylene at δ 3.5–4.0 ppm) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₉ClN₂O₃) with <2 ppm error .
- IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
What in vitro assays are suitable for assessing the compound’s biological activity against specific enzymes or receptors?
Level : Basic
Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify protease inhibition (IC₅₀ values) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists) determine affinity (Ki) for GPCRs or ion channels .
- Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HepG2) to screen for cytotoxicity .
How does modifying the oxan-4-yl or piperidinyl groups affect target receptor selectivity?
Level : Advanced
Methodological Answer :
- Oxan-4-yl Substitution : Replacing oxane with smaller rings (e.g., cyclopropane) reduces steric bulk, enhancing penetration into hydrophobic binding pockets (e.g., opioid receptors) .
- Piperidine N-Alkylation : Adding methyl groups to the piperidine nitrogen increases metabolic stability but may reduce affinity for serotonin receptors due to altered hydrogen bonding .
- SAR Data : Comparative binding assays (e.g., ΔΔG calculations) quantify the impact of substituents on selectivity ratios .
How can solubility challenges of this compound be addressed during preclinical formulation?
Level : Basic
Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for intravenous administration .
- Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates in physiological buffers .
- Nanoformulation : Lipid-based nanoparticles (50–100 nm) encapsulate the compound for sustained release in vivo .
How should researchers resolve contradictions in reported biological activities across studies?
Level : Advanced
Methodological Answer :
- Batch Reproducibility : Verify purity (>98% by HPLC) and stereochemistry (chiral columns) to rule out synthetic variability .
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines/passage numbers .
- Meta-Analysis : Apply Bayesian statistics to integrate data from disparate studies, weighting for assay sensitivity .
Which computational methods best predict the compound’s binding modes with biological targets?
Level : Advanced
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., μ-opioid receptor) for 100 ns to assess stable binding poses .
- Docking Software : AutoDock Vina or Glide (Schrödinger) with induced-fit protocols refine binding affinity predictions (ΔG < -8 kcal/mol) .
- QM/MM Hybrid Models : Calculate charge distribution in the oxane ring to explain polar interactions .
What strategies improve the compound’s metabolic stability during lead optimization?
Level : Advanced
Methodological Answer :
- Deuterium Incorporation : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to slow CYP450-mediated oxidation .
- Bioisosteric Replacement : Substitute oxane with tetrahydropyran to reduce glucuronidation .
- Microsomal Stability Assays : Monitor half-life (t₁/₂ > 60 min) in human liver microsomes with NADPH cofactors .
What in silico tools are recommended for predicting the compound’s toxicity profile?
Level : Basic
Methodological Answer :
- ADMET Predictors : Use SwissADME or ADMETLab 2.0 to estimate hERG inhibition (IC₅₀ < 1 μM alerts cardiotoxicity) .
- DEREK Nexus : Flags structural alerts (e.g., aromatic chloro groups) for genotoxicity .
- ProTox-II : Predicts LD₅₀ values and organ-specific toxicity (e.g., hepatotoxicity score >0.7) .
What in vivo models are appropriate for evaluating the compound’s efficacy and pharmacokinetics?
Level : Advanced
Methodological Answer :
- Rodent Models : Sprague-Dawley rats (IV/PO dosing) for bioavailability (F > 20%) and brain penetration (brain/plasma ratio ≥0.3) .
- Disease Models : Collagen-induced arthritis (mice) for anti-inflammatory activity or neuropathic pain models (SNI rats) .
- PK/PD Analysis : Non-compartmental modeling (WinNonlin) calculates AUC, Cmax, and t₁/₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
